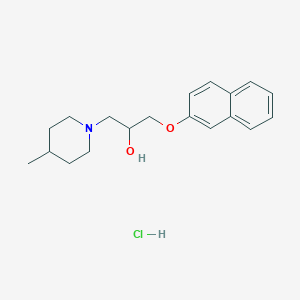
1-(4-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has been gaining popularity in the research community due to its unique properties. MPHP has been found to have potential applications in various fields of scientific research, including pharmacology, neuroscience, and toxicology.
Applications De Recherche Scientifique
Molecular Design and Synthesis
The compound 1-(4-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a focal point in the design and synthesis of novel chemical entities with potential therapeutic applications. For instance, the research on the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives from related compounds highlights the ongoing efforts to explore the chemical space around naphthalene derivatives for developing new therapeutic agents (Yang Jing, 2010).
Receptor Binding and Activity
Studies on methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives showcase the detailed exploration into the sigma subtype affinities and selectivities. This research is instrumental in understanding how minor structural modifications can significantly impact receptor binding and lead to the identification of compounds with potent sigma(1) ligand activity. The findings are crucial for the development of diagnostic tools and therapeutic agents, especially in neurology and oncology (F. Berardi et al., 2005).
Catalysis and Synthesis Techniques
The work on nano magnetite (Fe3O4) as a catalyst for the synthesis of related compounds underlines the importance of this compound in facilitating efficient chemical reactions. This research demonstrates the compound's role in catalyzing reactions for the synthesis of complex organic molecules, which is a significant contribution to the field of green chemistry and sustainable synthesis methods (M. Mokhtary & Mogharab Torabi, 2017).
Chemical Sensing and Molecular Probes
The design of chemosensors for metal ions based on naphthalene derivatives illustrates another vital research direction. Such compounds are crucial for developing sensitive and selective probes for detecting metal ions, with applications ranging from environmental monitoring to biomedical diagnostics. The synthesis and application of these compounds in detecting Al(3+) ions highlight their potential as versatile tools in analytical chemistry (Wei-Hua Ding et al., 2013).
Antifungal and Antibacterial Agents
The exploration of nitrogen and sulfur-containing hetero-1,4-naphthoquinones, derived from compounds similar to 1-(4-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride, for their antifungal and antibacterial properties underscores the compound's significance in medicinal chemistry. This research opens new avenues for developing potent antimicrobial agents necessary for addressing the growing concern of drug-resistant pathogens (V. K. Tandon et al., 2010).
Propriétés
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-15-8-10-20(11-9-15)13-18(21)14-22-19-7-6-16-4-2-3-5-17(16)12-19;/h2-7,12,15,18,21H,8-11,13-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCQYOSTETXBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


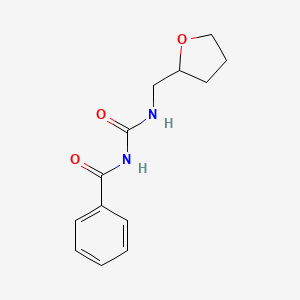
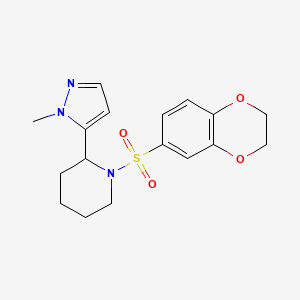
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2440721.png)
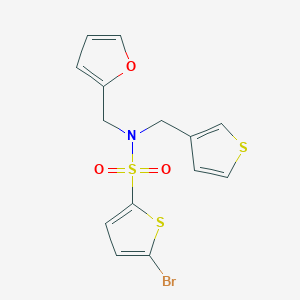

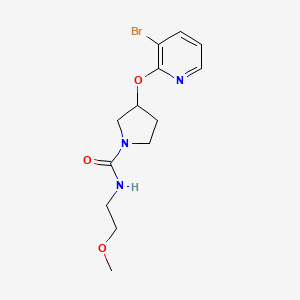

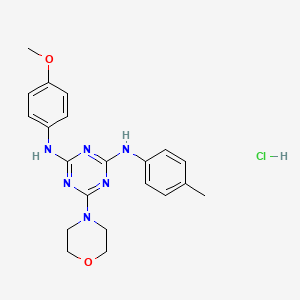

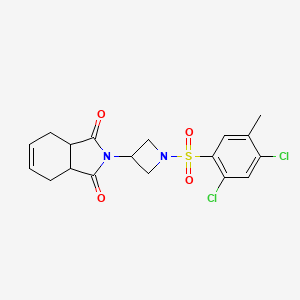

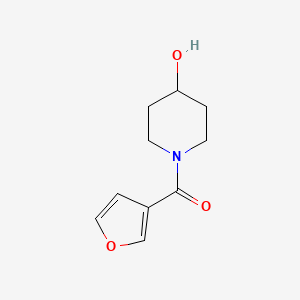
![(E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2440740.png)